Cas no 870822-79-0 (3-Chloro-4-(trifluoromethoxy)phenylboronic Acid)

3-Chloro-4-(trifluoromethoxy)phenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid,B-[3-chloro-4-(trifluoromethoxy)phenyl]-
- [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid
- 3-Chloro-4-(trifluoroMethoxy)phenylboronic acid
- (3-Chloro-4-(trifluoromethoxy)phenyl)boronic acid
- Boronic acid, [3-chloro-4-(trifluoromethoxy)phenyl]-
- AB59571
- 870822-79-0
- AT22404
- MFCD10697423
- 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYLBORONICACID
- SCHEMBL508251
- DTXSID10681869
- CS-0088027
- EN300-4410540
- AKOS015848890
- BS-24260
- Z1509487069
- [3-Chloro-4-(trifluoromethoxy)phenyl]boronic Acid; B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic Acid
- XH0296
- 3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
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- MDL: MFCD10697423
- Inchi: InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
- InChI Key: LNHZFDNECMPGHG-UHFFFAOYSA-N
- SMILES: B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O
Computed Properties
- Exact Mass: 239.99700
- Monoisotopic Mass: 239.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
Experimental Properties
- PSA: 49.69000
- LogP: 0.91840
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4410540-0.1g |
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid |
870822-79-0 | 95% | 0.1g |
$156.0 | 2023-07-09 | |
Chemenu | CM217719-250mg |
3-Chloro-4-(trifluoromethoxy)phenylboronic acid |
870822-79-0 | 95% | 250mg |
$175 | 2022-08-31 | |
TRC | C432655-1g |
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid |
870822-79-0 | 1g |
$ 460.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN527-1g |
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid |
870822-79-0 | 98% | 1g |
3162.0CNY | 2021-08-04 | |
Alichem | A242000180-250mg |
3-Chloro-4-(trifluoromethoxy)phenylboronic acid |
870822-79-0 | 98% | 250mg |
$652.80 | 2023-08-31 | |
TRC | C432655-2.5g |
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid |
870822-79-0 | 2.5g |
$ 1200.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN527-200mg |
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid |
870822-79-0 | 98% | 200mg |
1053.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y1046505-100mg |
Boronic acid,B-[3-chloro-4-(trifluoromethoxy)phenyl]- |
870822-79-0 | 98% | 100mg |
$170 | 2024-06-07 | |
Enamine | EN300-4410540-10.0g |
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid |
870822-79-0 | 95% | 10.0g |
$3649.0 | 2023-07-09 | |
Alichem | A242000180-500mg |
3-Chloro-4-(trifluoromethoxy)phenylboronic acid |
870822-79-0 | 98% | 500mg |
$940.80 | 2023-08-31 |
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid Related Literature
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on 3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
Research Briefing on 3-Chloro-4-(trifluoromethoxy)phenylboronic Acid (CAS: 870822-79-0) in Chemical Biology and Pharmaceutical Applications
3-Chloro-4-(trifluoromethoxy)phenylboronic acid (CAS: 870822-79-0) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and chloro substituents, serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including drug candidates. Recent studies have explored its role in the development of novel therapeutics, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid as a key intermediate in the synthesis of potent kinase inhibitors. The research demonstrated that this boronic acid derivative could effectively participate in palladium-catalyzed cross-coupling reactions to produce biaryl compounds with high yields and selectivity. These biaryl compounds exhibited promising activity against tyrosine kinases, which are often implicated in cancer progression. The study underscored the compound's utility in streamlining the synthesis of kinase inhibitors, thereby accelerating drug discovery efforts.
In addition to its synthetic applications, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid has been investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT). A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound could effectively deliver boron atoms to tumor cells, enhancing the efficacy of BNCT. The researchers noted that the trifluoromethoxy group improved the compound's lipophilicity, facilitating its uptake by cancer cells. This finding opens new avenues for the development of boron-based therapeutics for treating resistant cancers.
Further advancements in the field have explored the compound's role in proteolysis-targeting chimeras (PROTACs). A 2023 preprint on ChemRxiv detailed the incorporation of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid into PROTAC molecules designed to degrade disease-causing proteins. The boronic acid moiety served as a ligand for E3 ubiquitin ligases, enabling targeted protein degradation. This approach holds promise for addressing previously undruggable targets, particularly in neurodegenerative diseases and oncology.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid-derived compounds. Recent research has focused on modifying the boronic acid scaffold to improve solubility and reduce off-target effects. For instance, a 2024 study in ACS Medicinal Chemistry Letters introduced polyethylene glycol (PEG) linkers to enhance the bioavailability of boronic acid-based prodrugs. These modifications could pave the way for clinical translation of boronic acid therapeutics.
In conclusion, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid (CAS: 870822-79-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to targeted therapies, reflecting its versatility and potential. Future research should focus on addressing its limitations while expanding its use in emerging therapeutic modalities such as PROTACs and BNCT. As the field advances, this compound is poised to play an increasingly important role in drug discovery and development.
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